molecular formula C9H11NO2S B13953447 2-Ethenyl-4-methylbenzene-1-sulfonamide CAS No. 487049-27-4

2-Ethenyl-4-methylbenzene-1-sulfonamide

Cat. No.: B13953447
CAS No.: 487049-27-4
M. Wt: 197.26 g/mol
InChI Key: KIRWKLXHTOCXLZ-UHFFFAOYSA-N
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Description

2-Ethenyl-4-methylbenzene-1-sulfonamide is an organic compound with a unique structure that includes a benzene ring substituted with an ethenyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-4-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-Ethenyl-4-methylbenzene. This process can be carried out using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonamide group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and optimized reaction conditions to facilitate the sulfonation and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-Ethenyl-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Ethenyl-4-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is crucial in its potential use as an enzyme inhibitor in biological and medical research .

Comparison with Similar Compounds

Uniqueness: 2-Ethenyl-4-methylbenzene-1-sulfonamide is unique due to the presence of both the ethenyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

487049-27-4

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

2-ethenyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C9H11NO2S/c1-3-8-6-7(2)4-5-9(8)13(10,11)12/h3-6H,1H2,2H3,(H2,10,11,12)

InChI Key

KIRWKLXHTOCXLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N)C=C

Origin of Product

United States

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